2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid
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Overview
Description
The compound “2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid” is a unique chemical that is provided to early discovery researchers . It has an empirical formula of C11H11N3O2 and a molecular weight of 217.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string representation is O=C(O)CN©C1=NC=NC2=CC=CC=C12 .Scientific Research Applications
Medicinal Chemistry and Biological Activities
Quinazoline derivatives are known for their wide range of biological properties, including antibacterial, anticancer, anti-inflammatory, antimalarial, and antihypertensive activities. These compounds have been the subject of numerous studies aiming to develop new therapeutic agents. The structural stability of quinazoline nuclei has encouraged researchers to modify these molecules to enhance their bioavailability and counter antibiotic resistance challenges. Notably, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones has been reported, showing significant antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Anticancer Potential
Quinazoline derivatives have also been highlighted for their anticancer potential. These compounds are known to inhibit EGFR and have been shown to target a wide panel of therapeutic proteins beyond EGFR, including histone deacetylase, Nox, and some metabolic pathways. The structural diversity observed in patented quinazoline compounds points to their vast applications in developing anticancer drugs. Recent patents and articles have focused on the development of original and promising quinazoline derivatives for cancer treatment, demonstrating their ability to inhibit both wild-type and mutated EGFR (Ravez et al., 2015).
Role in Neuroprotection
The kynurenine pathway, involving quinolinic acid (a quinazoline derivative), plays a critical role in disorders of the central nervous system. Quinolinic acid is a potent neurotoxin, while kynurenic acid, another derivative, has neuroprotective properties. Modulating the kynurenine pathway to reduce quinolinic acid levels and increase kynurenic acid in the brain presents a new target for drug action aimed at decreasing excitotoxins and enhancing neuroprotectants. This pathway's modulation offers potential therapeutic effects for various neurological disorders (Vámos et al., 2009).
Optoelectronic Applications
Quinazoline derivatives have also been explored for their applications in optoelectronics. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. These compounds have shown promising electroluminescent properties and are of great interest as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is the Werner (WRN) helicase . WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .
Mode of Action
This compound interacts with its target, the WRN helicase, by inhibiting its activity . This interaction results in the disruption of the DNA damage response (DDR), leading to genomic instability .
Biochemical Pathways
The compound this compound affects the DNA damage response (DDR) pathway . The DDR pathway is involved in the repair of different types of DNA damage, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of WRN helicase by the compound disrupts these repair mechanisms, leading to genomic instability .
Result of Action
The result of the action of this compound is the inhibition of the WRN helicase, leading to genomic instability . This instability promotes the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Properties
IUPAC Name |
2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-18(6-9(19)20)10-7-4-2-3-5-8(7)16-11(17-10)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCMZAGUXRKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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